Altered Acid-Base Equilibrium: A Key Differentiator in Extraction and Chromatography
The acid-base chemistry of NMAA differs markedly from its parent anthranilic acid (AA). The pKa2 of NMAA is 5.35 ± 0.01, which is significantly higher than the pKa2 of AA (4.84 ± 0.01) [1]. This difference in the basicity of the amino group influences the compound's ionization state at physiological pH, affecting its extraction efficiency, chromatographic retention, and ability to form salts .
| Evidence Dimension | Acid Dissociation Constant (pKa2) |
|---|---|
| Target Compound Data | 5.35 ± 0.01 |
| Comparator Or Baseline | Anthranilic Acid: 4.84 ± 0.01 |
| Quantified Difference | ΔpKa2 = +0.51 |
| Conditions | Aqueous solution at 25°C |
Why This Matters
This pKa shift directly impacts the compound's behavior in pH-dependent processes, making NMAA less ionized at a given pH compared to AA, which is critical for method development in analytical and preparative separations.
- [1] Zapata, L., et al. (2014). Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Journal of Solution Chemistry, 43, 1110–1124. View Source
